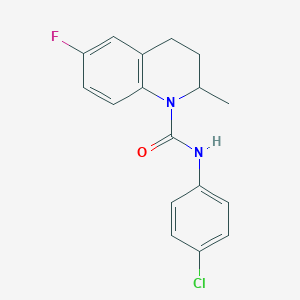
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of quinolinecarboxamides and is a potent inhibitor of acid-sensing ion channels (ASICs).
Mechanism of Action
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide exerts its pharmacological effects by inhibiting ASICs, which are ion channels that are involved in various physiological processes, including pain sensation, neuronal plasticity, and ischemic brain damage. By blocking ASICs, this compound can reduce pain perception and protect against neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. This compound has also been shown to reduce neuronal excitability and protect against ischemic brain damage.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its potency and selectivity for ASICs, which makes it a valuable tool for studying the physiological roles of these ion channels. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including:
1. Developing new analogs of this compound with improved pharmacological properties, such as longer half-life and increased potency.
2. Investigating the potential therapeutic applications of this compound in other diseases, such as epilepsy and anxiety disorders.
3. Studying the physiological roles of ASICs in more detail, including their involvement in synaptic plasticity and learning and memory.
4. Examining the potential interactions between this compound and other ion channels and neurotransmitter systems, which could provide new insights into the mechanisms underlying pain and other neurological disorders.
Scientific Research Applications
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, stroke, and epilepsy. The compound has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
N-(4-chlorophenyl)-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c1-11-2-3-12-10-14(19)6-9-16(12)21(11)17(22)20-15-7-4-13(18)5-8-15/h4-11H,2-3H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDGDUIRCLCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)
![4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(3-phenylpropyl)morpholine](/img/structure/B3930944.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)
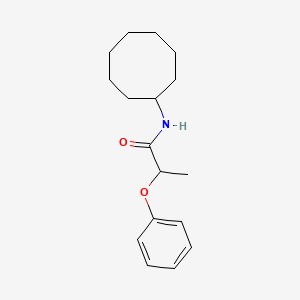
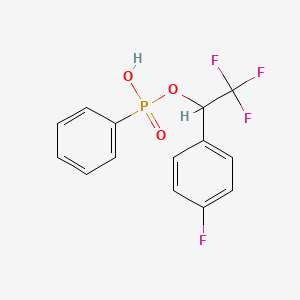
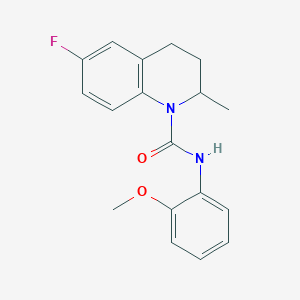
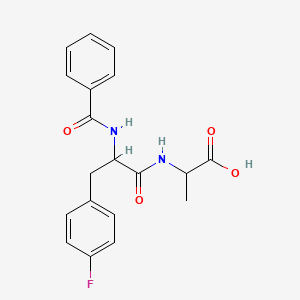

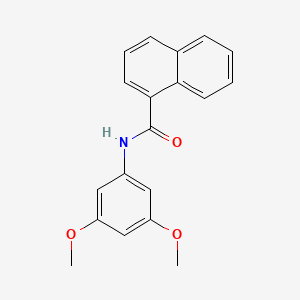
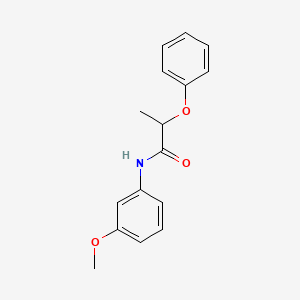
![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
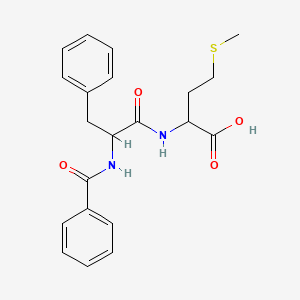

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)